molecular formula C15H16ClN3OS B2888264 2-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide CAS No. 2034323-05-0

2-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide

Cat. No. B2888264
CAS RN: 2034323-05-0
M. Wt: 321.82
InChI Key: HNXCPAPZPOLLLC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as CP-544326 and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Chemical Structure and Properties

The chemical structure of compounds similar to 2-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been characterized in studies, revealing insights into their molecular configuration and interactions. For instance, the orientation of the chlorophenyl ring relative to the thiazole ring and the formation of intermolecular interactions in crystals have been documented, illustrating the compound's structural nuances and potential for forming stable molecular assemblies (Saravanan et al., 2016).

Corrosion Inhibition

Some derivatives of this compound have been synthesized and evaluated as corrosion inhibitors. Their effectiveness in preventing corrosion in steel structures in acidic and oil medium conditions has been investigated, revealing that certain concentrations of these inhibitors can significantly reduce corrosion rates (Yıldırım & Cetin, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs, including structures related to this compound, has explored their potential in dye-sensitized solar cells (DSSCs). The study focused on vibrational spectra, electronic properties, photochemical and thermochemical modeling, demonstrating good light harvesting efficiency and potential as photosensitizers. Moreover, molecular docking studies were conducted to understand the binding interactions with Cyclooxygenase 1 (COX1), indicating potential biological interactions (Mary et al., 2020).

Synthesis and Chemical Reactivity

Research has also focused on the synthesis of novel heterocyclic compounds utilizing 2-(1,3-thiazolidin-2-ylidene)acetamides as precursors, leading to the creation of new compounds with potential applications in various chemical and pharmaceutical contexts. These studies showcase the versatility of acetamide derivatives in synthesizing complex heterocyclic structures (Obydennov et al., 2017).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c16-12-3-1-11(2-4-12)9-14(20)18-13-5-7-19(10-13)15-17-6-8-21-15/h1-4,6,8,13H,5,7,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXCPAPZPOLLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=C(C=C2)Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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